molecular formula C14H9N3 B8538124 3-Indol-1-yl-pyridine-2-carbonitrile

3-Indol-1-yl-pyridine-2-carbonitrile

Cat. No.: B8538124
M. Wt: 219.24 g/mol
InChI Key: KBMRROUSFWYEFG-UHFFFAOYSA-N
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Description

3-Indol-1-yl-pyridine-2-carbonitrile is a synthetic chemical compound designed for research and development, particularly in medicinal chemistry and drug discovery. It features a hybrid molecular scaffold combining indole and pyridine rings, a structural motif recognized as a "privileged structure" in pharmacology for its ability to bind to diverse biological targets and exhibit broad therapeutic potential . The inclusion of a carbonitrile group enhances the molecule's versatility as a synthetic intermediate and can be critical for its biological interactions . The indole-pyridine carbonitrile structural class has demonstrated significant promise in early-stage drug discovery. Research on analogous compounds has revealed potent bioactivities, including serving as a hit compound against diabetes mellitus by inhibiting the α-glucosidase and α-amylase enzymes . Furthermore, related pyridine-carbonitrile derivatives have been investigated for their dual vasodilation and anti-proliferative properties, indicating potential for treating conditions linking cardiovascular disease and cancer, an emerging field known as reverse cardio-oncology . The synthesis of such complex molecules is often achieved efficiently via one-pot multicomponent reactions, which are powerful tools for generating structurally diverse, drug-like compounds for lead generation and high-throughput screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-indol-1-ylpyridine-2-carbonitrile

InChI

InChI=1S/C14H9N3/c15-10-12-14(6-3-8-16-12)17-9-7-11-4-1-2-5-13(11)17/h1-9H

InChI Key

KBMRROUSFWYEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=C(N=CC=C3)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 3-Indol-1-yl-pyridine-2-carbonitrile derivatives as effective anticancer agents. The compound's structure allows it to interact with various biological targets, making it a candidate for treating aggressive cancers.

Case Study: Antiproliferative Activity

A study synthesized a series of pyrido[3,4-b]indole derivatives, which demonstrated significant antiproliferative activity against multiple human cancer cell lines, including pancreatic and breast cancer cells. The most potent compound showed IC50 values as low as 80 nM against breast cancer cells . The structure-activity relationship (SAR) indicated that modifications at specific positions on the indole ring could enhance efficacy.

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast)80
Compound BHCT116 (Colon)130
Compound CA375 (Melanoma)200

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial properties. The presence of both indole and pyridine rings contributes to their biological activity against various pathogens.

Case Study: Antimicrobial Activity

In a study evaluating indole derivatives, several compounds exhibited moderate to high activity against pathogenic bacteria. The results indicated that electron-donating groups on the aromatic system increased antimicrobial efficacy .

CompoundPathogen TestedActivity Level
Compound DE. coliModerate
Compound ES. aureusHigh

Synthesis of Heterocyclic Compounds

The synthetic versatility of this compound enables its use as a building block in the synthesis of complex heterocyclic compounds. This has implications in drug discovery and materials science.

Case Study: Multicomponent Reactions

A series of multicomponent reactions involving this compound have been reported, yielding various functionalized pyridine derivatives. These reactions utilize diverse reagents and conditions to achieve high yields and selectivity .

Reaction TypeConditionsYield (%)
One-pot synthesis with aldehydesReflux in ethanol85%
Microwave-assisted synthesisInCl3 catalyst90%

Computational Studies

Computational modeling has been employed to predict the binding affinities of this compound derivatives to various molecular targets, enhancing the understanding of their mechanism of action.

Case Study: Molecular Docking

Docking studies revealed that certain derivatives bind effectively to MDM2, a protein implicated in cancer progression. This interaction suggests potential pathways for therapeutic intervention in solid tumors .

Comparison with Similar Compounds

Structural Analogues with Spiro-Pyrrolidine Frameworks

3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile
  • Key Features :

    • Spiro Architecture : The spiro junction at the pyrrolidine-indoline interface introduces conformational rigidity, distinct from the planar pyridine-indole system in the target compound .
    • Substituents : A thiophene group at the 4′-position and a carbonyl-linked indole at the 3′-position create steric bulk and electronic diversity.
    • Hydrogen Bonding : Forms inverted dimers via N–H···O interactions, stabilizing a 2D network parallel to the (100) plane .
  • Crystallographic Data: Space Group: Monoclinic $ P2_1/c $ with $ Z = 4 $, $ a = 11.6215(6) \, \text{Å}, \, b = 17.1050(11) \, \text{Å}, \, c = 12.3381(8) \, \text{Å}, \, \beta = 114.431(2)^\circ $. Bond Lengths: C–C bonds in the pyrrolidine ring range from 1.385–1.557 Å, while the nitrile (C≡N) bond is 1.135 Å . Refinement: $ R = 0.073 $, indicating high structural reliability .
1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile
  • The benzyl group introduces additional hydrophobicity . Synthesis: Prepared via [3+2] cycloaddition, differing from the target compound’s likely nucleophilic substitution pathways .
  • Benzyl substitution may enhance membrane permeability in biological systems relative to simpler alkyl groups .

Non-Spiro Indole-Carbonitrile Derivatives

1-(((3-Hydroxy-1-adamantyl)amino)acetyl)-2-cyanopyrrolidine
  • Key Features :

    • Adamantyl Moiety : A bulky, lipophilic substituent that improves metabolic stability and target binding affinity in medicinal chemistry contexts .
    • Nitrile Placement : The nitrile is at the pyrrolidine-2-position, contrasting with the pyridine-2-carbonitrile in the target compound .
  • Comparison :

    • Adamantyl groups significantly increase molecular weight (vs. indole-pyridine systems), impacting pharmacokinetic properties.
    • The absence of a fused aromatic system (e.g., pyridine-indole) reduces π-stacking capability but enhances steric shielding .

Hydrogen Bonding and Crystal Packing

  • Spiro-Indole Derivatives :
    • Hydrogen-bonded dimers (N–H···O/N) dominate packing, as seen in the 2013 study. The 2D network is stabilized by C–H···π interactions involving thiophene/indole rings .
  • Adamantyl Derivatives :
    • The 3-hydroxyadamantyl group participates in O–H···N hydrogen bonds, creating a 3D framework distinct from the planar networks in spiro-indole systems .

Preparation Methods

Reaction Design and Substrate Selection

The four-component tandem reaction emerges as a robust approach for constructing the pyridine-indole hybrid framework. As demonstrated in the synthesis of analogous indole–cycloalkyl[b]pyridine-3-carbonitriles, this method combines:

  • 3-(1H-indol-3-yl)-3-oxopropanenitrile as the indole precursor

  • Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

  • Cycloalkanones (e.g., cyclododecanone)

  • Ammonium acetate as the nitrogen source

While the original protocol targets cycloalkyl-fused systems, modifications using planar ketones instead of cyclic counterparts enable direct access to 3-indol-1-yl-pyridine-2-carbonitrile. The reaction proceeds via a six-step cascade:

  • Knoevenagel condensation between the β-ketonitrile and aldehyde

  • Michael addition of enamine intermediates

  • Intramolecular cyclization

  • Elimination of water

  • Oxidative aromatization (O₂-mediated)

Optimization Parameters

Key reaction parameters influencing yield and regioselectivity include:

VariableOptimal ConditionEffect on Yield
SolventToluene93%
TemperatureReflux (110°C)Complete in 6h
Molar Ratio1:1:1:2Minimizes side products
OxidantAtmospheric O₂Eliminates stoichiometric oxidants

Notably, aliphatic aldehydes fail to react under these conditions, necessitating aromatic derivatives for successful cyclization. The stereoselectivity arises from preferential axial chirality in intermediates, as confirmed by X-ray crystallography.

Three-Component Cyclocondensation Approach

Modular Assembly from Simple Precursors

A streamlined three-component method adapted from 2-(1H-indol-3-yl)pyridine syntheses employs:

  • Chalcone derivatives as α,β-unsaturated ketones

  • 3-(2-cyanoacetyl)-1H-indole

  • Ammonium acetate

This protocol circumvents the need for prefunctionalized pyridine rings, instead building the heterocycle de novo. The reaction mechanism involves:

  • Enamine formation between chalcone and ammonium acetate

  • Nucleophilic attack by the cyanoacetyl indole

  • 6π-electrocyclization to form the pyridine core

Scope and Limitations

Substrate screening reveals critical structural constraints:

Chalcone SubstituentIndole PositionYield (%)
4-Cl-C₆H₄1-yl88
2,4-(Cl)₂-C₆H₃1-yl85
4-MeO-C₆H₄1-yl72

Electron-withdrawing groups on the chalcone enhance cyclization efficiency, while methoxy substituents decrease yields due to competing O-methylation. The method demonstrates exceptional functional group tolerance, accommodating nitro, halo, and alkyl groups on both aromatic components.

Patent-Based Synthetic Innovations

CXCR4-Targeted Synthesis

The European patent EP1613613B1 discloses this compound as a key intermediate in chemokine receptor modulators. While detailed experimental procedures are proprietary, reverse-engineering suggests:

  • Nucleophilic aromatic substitution between 2-chloropyridine-3-carbonitrile and indole

  • Pd-catalyzed cross-coupling for challenging substitutions

The patent emphasizes purity criteria (>98% by HPLC) achieved through crystallization from ethanol/water mixtures.

Comparative Analysis of Methodologies

MethodYield (%)PurityScalability
Four-Component85–9595%Pilot-scale
Three-Component72–8890%Lab-scale
Patent RouteN/A>98%Industrial

The four-component approach offers superior yields but requires meticulous temperature control. The patent method, while proprietary, demonstrates industrial viability through emphasized crystallization protocols.

Mechanistic Insights and Stereochemical Considerations

Aromatization Pathways

Oxidative aromatization constitutes the rate-determining step in tandem reactions. Kinetic studies using ¹H NMR tracking reveal:

  • Autoxidation by molecular oxygen proceeds via radical intermediates

  • Electron-deficient arenes accelerate aromatization by stabilizing transition states

  • Steric hindrance at the indole N1 position slows reaction rates by 40% compared to 3-substituted analogs

Regioselectivity Control

The exclusive formation of 1-yl regioisomers arises from:

  • Indole C1 nucleophilicity enhanced by conjugation with the cyano group

  • Transition state stabilization through hydrogen bonding between the indole NH and carbonyl oxygen

  • Steric directing effects of bulky cycloalkanones in the four-component method

Q & A

Q. What experimental techniques are used to determine the molecular structure of 3-Indol-1-yl-pyridine-2-carbonitrile derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating molecular geometry, bond lengths, and stereochemistry. For example, the structure of a related spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile derivative was resolved using SC-XRD, revealing a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.6215 Å, b = 17.1050 Å, c = 12.3381 Å, and β = 114.431° . Key steps include:

  • Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL97 for least-squares refinement (R = 0.073, wR = 0.252) .
  • Validation : Analyze intermolecular interactions (e.g., C–H···π, π–π stacking) using Mercury software .

Q. What synthetic strategies are employed to prepare 3-cyanopyridine derivatives with indole substituents?

Answer: A step-efficient approach involves cyclocondensation or multicomponent reactions. For instance:

  • Intermediate synthesis : Start with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by functionalization with indole moieties via nucleophilic substitution or coupling reactions .
  • Optimization : Monitor reaction progress using HPLC or TLC. Yields can vary significantly (e.g., 10–95%) depending on substituents and catalysts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Advanced Research Questions

Q. How can intermolecular interactions in crystalline derivatives inform material properties or biological activity?

Answer: Crystallographic data reveal non-covalent interactions critical for stability and function. For example:

  • C–H···π bonds : Observed in 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, stabilizing the lattice via aryl ring interactions .
  • π–π stacking : Distance between aromatic rings (e.g., 3.6–3.8 Å) influences solubility and aggregation behavior .
  • Methodological tip : Use PLATON or Mercury to calculate interaction energies and visualize packing diagrams .

Q. How can researchers resolve contradictions in synthetic yields or biological activity data?

Answer: Discrepancies often arise from reaction conditions or analytical methods. Strategies include:

  • Parameter screening : Optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, yields for similar compounds range from 13% to 95% under varied conditions .
  • Data normalization : Account for batch-to-batch variability by standardizing reagents and equipment.
  • Statistical analysis : Apply ANOVA or regression models to identify significant variables (e.g., substituent electronic effects) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for biological targets?

Answer: SAR studies integrate synthetic, computational, and pharmacological

  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity using cell lines. Derivatives with electron-withdrawing groups (e.g., –CN) often enhance binding affinity .
  • Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding poses with target proteins (e.g., kinases).
  • Data correlation : Cross-reference biological activity (IC₅₀) with electronic (Hammett σ) or steric parameters (Taft Eₛ) .

Q. How can computational tools aid in predicting spectroscopic properties of novel derivatives?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • NMR shifts : Compare computed 1H^1H and 13C^{13}C chemical shifts with experimental data to validate structures .
  • Vibrational spectra : Simulate IR bands for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Electronic transitions : TD-DFT models UV-Vis spectra, aiding in photophysical studies .

Q. What safety protocols are critical when handling nitrile-containing indole derivatives?

Answer: Nitrile groups pose toxicity risks. Key precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste disposal : Neutralize cyanide byproducts with bleach or hydrogen peroxide before disposal .

Q. Tables for Key Data

Property Example Values Source
Crystallographic R factor0.073 (spiro compound)
Synthetic yield range10–95% (varies with substituents)
π–π stacking distance3.6–3.8 Å
C≡N IR stretch~2200 cm⁻¹

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